molecular formula C17H38NO5P B1148084 (2S,3R)-2-Azaniumyl-3-hydroxyheptadecyl hydrogen phosphate CAS No. 474923-29-0

(2S,3R)-2-Azaniumyl-3-hydroxyheptadecyl hydrogen phosphate

Cat. No.: B1148084
CAS No.: 474923-29-0
M. Wt: 367.5 g/mol
InChI Key: RTCZJPCPBSBOKB-DLBZAZTESA-N
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Description

Its molecular formula is C₁₇H₃₈NO₅P, with a molecular weight of 367.2488 g/mol . Unlike unsaturated sphingosine derivatives, sphinganine lacks the C4–C5 double bond, which influences its biophysical properties and biological activity. This compound is part of the broader sphingolipidome, playing roles in cell signaling, membrane structure, and metabolic regulation .

Properties

CAS No.

474923-29-0

Molecular Formula

C17H38NO5P

Molecular Weight

367.5 g/mol

IUPAC Name

[(2S,3R)-2-azaniumyl-3-hydroxyheptadecyl] hydrogen phosphate

InChI

InChI=1S/C17H38NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(19)16(18)15-23-24(20,21)22/h16-17,19H,2-15,18H2,1H3,(H2,20,21,22)/t16-,17+/m0/s1

InChI Key

RTCZJPCPBSBOKB-DLBZAZTESA-N

Isomeric SMILES

CCCCCCCCCCCCCC[C@H]([C@H](COP(=O)(O)[O-])[NH3+])O

Canonical SMILES

CCCCCCCCCCCCCCC(C(COP(=O)(O)[O-])[NH3+])O

Synonyms

(2S,3R)-2-Amino-1,3-heptadecanediol 1-(Dihydrogen Phosphate);  (2S,3R)-2-Amino-3-hydroxyheptadecyl Dihydrogen Phosphate

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    De Novo Synthesis: Sphinganine-1-phosphate can be synthesized de novo within cells by enzymatic reactions involving serine palmitoyltransferase (SPT) and ceramide synthase.

    Chemical Synthesis: Chemical methods involve the phosphorylation of sphinganine (d17:0) using appropriate reagents.

Industrial Production:: Industrial-scale production methods are not widely reported due to the compound’s specialized nature. research-grade quantities are available from suppliers.

Chemical Reactions Analysis

Sphinganine-1-phosphate (d17:0) can undergo various reactions:

    Phosphorylation: The addition of a phosphate group to sphinganine (d17:0).

    Hydrolysis: Cleavage of the phosphate ester bond.

    Metabolism: Enzymatic modifications leading to other sphingolipids.

Common reagents include phosphoric acid, enzymes (e.g., sphingosine kinases), and specific phosphatases. Major products include sphingosine-1-phosphate (d17:0) and ceramides.

Scientific Research Applications

Biology and Cell Signaling::

    Cell Migration: Sphinganine-1-phosphate regulates cell migration, angiogenesis, and immune responses.

    Apoptosis: It influences cell survival and apoptosis pathways.

    Neuroprotection: Implicated in neurodegenerative diseases.

Medicine::

Mechanism of Action

Sphinganine-1-phosphate acts through G protein-coupled receptors (S1P receptors). It modulates intracellular calcium levels, activates downstream kinases, and influences gene expression. Key pathways include PI3K/Akt and MAPK.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Physicochemical Comparisons

Key structural analogs include:

Compound Name Backbone Structure Double Bonds Molecular Formula Molecular Weight (g/mol) LogP Key Features
Sphinganine-C17-1-phosphate C17 sphinganine 0 (saturated) C₁₇H₃₈NO₅P 367.2488 ~4.35* Fully saturated backbone
Sphingosine-1-phosphate (d17:1) C17 sphingosine 1 (C4–C5) C₁₇H₃₆NO₅P 365.233 4.351 Unsaturated backbone; bioactive
Sphinganine-1-phosphocholine C18 sphinganine 0 C₂₃H₅₁N₂O₅P 466.3536 N/A Phosphocholine head group
C17 Sphingosine-1-phosphocholine C17 sphingosine 1 C₂₂H₄₇N₂O₅P 450.3223 N/A Shorter chain + phosphocholine

*Estimated based on structural similarity to sphingosine-1-phosphate (d17:1) .

Key Observations :

  • Saturation : Sphinganine-C17-1-phosphate lacks the C4–C5 double bond present in sphingosine-1-phosphate (d17:1), reducing its conformational flexibility and altering receptor binding .
  • Head Group : Phosphocholine derivatives (e.g., sphinganine-1-phosphocholine) exhibit greater polarity compared to phosphate-only analogs, enhancing aqueous solubility .
Signaling Pathways
  • Sphinganine-C17-1-phosphate: Limited direct receptor-mediated signaling data exist, but saturated sphinganine derivatives are implicated in de novo ceramide synthesis and apoptosis regulation .
  • Sphingosine-1-phosphate (d17:1) : Binds to S1P receptors (S1PR1–5), modulating immune cell trafficking, endothelial barrier function, and viral pathogenesis (e.g., COVID-19 metabolic dysregulation) .
Metabolic Roles
  • Sphinganine-C17-1-phosphate is a precursor in the sphingolipid salvage pathway, whereas sphingosine-1-phosphate (d17:1) is a terminal metabolite with direct signaling functions .
  • In COVID-19 patients, sphingosine-1-phosphate (d17:1) levels correlate with disease severity, suggesting a role in metabolic inflammation absent in saturated analogs like sphinganine-C17-1-phosphate .
Analytical Detection
  • Both compounds are quantified via LC-MS/MS. Sphingosine-1-phosphate (d17:1) has been measured in cerebrospinal fluid for diagnosing carcinomatous meningitis, while sphinganine-C17-1-phosphate is primarily studied in lipidomic profiling .

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